molecular formula C16H10N2O4S B4238122 6-(1H-1,3-benzodiazole-1-sulfonyl)-2H-chromen-2-one

6-(1H-1,3-benzodiazole-1-sulfonyl)-2H-chromen-2-one

Cat. No.: B4238122
M. Wt: 326.3 g/mol
InChI Key: KQOVHOZSYQBUNM-UHFFFAOYSA-N
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Description

6-(1H-1,3-benzodiazole-1-sulfonyl)-2H-chromen-2-one is a complex organic compound that combines the structural features of benzimidazole and chromenone Benzimidazole is a heterocyclic aromatic organic compound, while chromenone is a derivative of coumarin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,3-benzodiazole-1-sulfonyl)-2H-chromen-2-one typically involves the condensation of benzimidazole derivatives with chromenone derivatives under specific conditions. One common method involves the reaction of 6-chlorochromen-2-one with benzimidazole-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(1H-1,3-benzodiazole-1-sulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

6-(1H-1,3-benzodiazole-1-sulfonyl)-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(1H-1,3-benzodiazole-1-sulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. The chromenone part of the molecule can interact with DNA or proteins, leading to various biological effects. The compound’s sulfonyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like 2-(1H-benzimidazol-2-yl)aniline and 2-(1H-benzimidazol-2-yl)-1H-benzimidazole.

    Chromenone derivatives: Compounds like 4-hydroxy-2H-chromen-2-one and 7-hydroxy-4-methyl-2H-chromen-2-one.

Uniqueness

6-(1H-1,3-benzodiazole-1-sulfonyl)-2H-chromen-2-one is unique due to its combined structural features of benzimidazole and chromenone, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-(benzimidazol-1-ylsulfonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4S/c19-16-8-5-11-9-12(6-7-15(11)22-16)23(20,21)18-10-17-13-3-1-2-4-14(13)18/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOVHOZSYQBUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(1H-1,3-benzodiazole-1-sulfonyl)-2H-chromen-2-one
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6-(1H-1,3-benzodiazole-1-sulfonyl)-2H-chromen-2-one
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6-(1H-1,3-benzodiazole-1-sulfonyl)-2H-chromen-2-one
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6-(1H-1,3-benzodiazole-1-sulfonyl)-2H-chromen-2-one
Reactant of Route 5
6-(1H-1,3-benzodiazole-1-sulfonyl)-2H-chromen-2-one
Reactant of Route 6
6-(1H-1,3-benzodiazole-1-sulfonyl)-2H-chromen-2-one

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